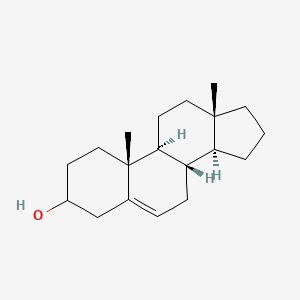

Androst-5-en-3-ol

Description

Properties

Molecular Formula |

C19H30O |

|---|---|

Molecular Weight |

274.4 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C19H30O/c1-18-9-3-4-16(18)15-6-5-13-12-14(20)7-11-19(13,2)17(15)8-10-18/h5,14-17,20H,3-4,6-12H2,1-2H3/t14?,15-,16-,17-,18-,19-/m0/s1 |

InChI Key |

LYFPAZBMEUSVNA-FZFXZXLVSA-N |

Isomeric SMILES |

C[C@@]12CCC[C@H]1[C@@H]3CC=C4CC(CC[C@@]4([C@H]3CC2)C)O |

Canonical SMILES |

CC12CCCC1C3CC=C4CC(CCC4(C3CC2)C)O |

Synonyms |

5-androsten-3-ol androst-5-en-3 beta-ol androst-5-en-3-ol |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers and Double Bond Variations

- 5α-Androst-16-en-3β-ol (CAS 7148-51-8): Structural Difference: Features a Δ¹⁶ double bond (vs. Δ⁵) and 5α stereochemistry.

Hydroxyl Group Modifications

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Androst-5-en-3-ol in academic research?

- Methodological Answer : Synthesis typically involves steroidal precursor modifications, such as selective oxidation or reduction steps. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing β-configuration at C-3) and mass spectrometry (MS) for molecular weight confirmation . For known derivatives (e.g., 4,4-dimethyl variants), cross-referencing spectral data with literature is critical. New compounds require additional purity validation via high-performance liquid chromatography (HPLC) and elemental analysis .

Q. How can researchers detect Androst-5-en-3-ol in complex biological matrices?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used due to its sensitivity for steroidal compounds. Sample preparation involves lipid extraction (e.g., using chloroform-methanol mixtures) followed by derivatization (e.g., silylation) to enhance volatility. Retention time (Rt) and fragmentation patterns (e.g., m/z 272 for molecular ion [M]+) should align with reference standards .

Q. What safety protocols are essential when handling Androst-5-en-3-ol in laboratory settings?

- Methodological Answer : Based on structurally related compounds (e.g., Androst-5-en-3-one), wear nitrile gloves, lab coats, and eye protection. Use fume hoods to avoid inhalation of aerosols. Emergency measures include flushing eyes with water for 15 minutes and consulting toxicity databases (e.g., GHS classification for acute oral toxicity) .

Advanced Research Questions

Q. How can researchers investigate the unexplored biological activities of Androst-5-en-3-ol derivatives?

- Methodological Answer : Prioritize derivatives with structural novelty (e.g., 4,4-dimethyl or 17-cyclopropylamino modifications) . Use in vitro bioassays (e.g., antimicrobial susceptibility testing against Gram-positive bacteria) and in silico docking studies to predict receptor interactions. For example, cyclononasiloxane derivatives have shown synergistic antifungal activity, suggesting similar approaches for Androst-5-en-3-ol analogs .

Q. How should contradictory data on Androst-5-en-3-ol’s physicochemical properties be resolved?

- Methodological Answer : Contradictions often arise from solvent polarity effects or isomerization during analysis. Validate methods using orthogonal techniques:

- Compare NMR chemical shifts in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆).

- Replicate HPLC conditions with standardized columns (e.g., C18 reverse-phase) .

- Cross-verify melting points and optical rotation values with published data .

Q. What strategies are effective for studying structure-activity relationships (SAR) of Androst-5-en-3-ol analogs?

- Methodological Answer :

- Functional Group Modifications : Introduce substituents at C-3 (e.g., hydroxyl → ketone) or C-17 (e.g., cyclopropylamino groups) to assess steric/electronic effects .

- Computational Modeling : Use density functional theory (DFT) to calculate energy-minimized conformations and molecular electrostatic potentials (MEPs) .

- Table 1 : Selected Androst-5-en-3-ol Derivatives and Reported Activities

| Compound Name | Biological Activity Status | Key Reference |

|---|---|---|

| 4,4-Dimethyl-Androst-5-en-3-ol | Unreported | |

| 17β-Cyclopropylamino derivative | Synthetic only |

Q. How can experimental reproducibility be ensured in studies involving Androst-5-en-3-ol?

- Methodological Answer :

- Document detailed synthetic protocols (e.g., reaction temperatures, catalyst ratios) in the main manuscript or supplementary materials .

- Share raw spectral data (NMR, MS) via repositories like Figshare or Zenodo.

- Use internal standards (e.g., deuterated analogs) in GC-MS to normalize batch variability .

Q. What approaches are recommended for analyzing synergistic effects of Androst-5-en-3-ol with other bioactive compounds?

- Methodological Answer :

- Fractional Inhibitory Concentration (FIC) Index : Combine Androst-5-en-3-ol with known antimicrobials (e.g., β-lactams) and calculate FIC values to classify synergy (FIC ≤0.5) or antagonism (FIC >4) .

- Transcriptomic Profiling : Use RNA sequencing to identify gene expression changes in bacterial biofilms exposed to compound combinations .

Key Considerations for Data Reporting

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.